molecular formula C8H6FIO2 B15284822 2-Fluoro-4-iodo-3-methylbenzoic acid

2-Fluoro-4-iodo-3-methylbenzoic acid

Cat. No.: B15284822
M. Wt: 280.03 g/mol
InChI Key: SVPHWECLGYAEBJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-methylbenzoic acid (CAS 2385854-43-1) is a halogenated benzoic acid derivative with the molecular formula C₈H₆FIO₂ and a molecular weight of 280.03 g/mol . Structurally, it features a benzoic acid backbone substituted with a fluorine atom at position 2, an iodine atom at position 4, and a methyl group at position 3 (Figure 1). It is primarily used as a pharmaceutical intermediate, suggesting applications in drug discovery or radiopharmaceutical synthesis .

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-fluoro-4-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H6FIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SVPHWECLGYAEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the fluorination of 2-chloro-3-nitrotoluene followed by oxidation to produce 2-fluoro-3-nitrobenzoic acid . The final step involves the iodination of the fluorinated benzoic acid derivative.

Industrial Production Methods

Industrial production of 2-Fluoro-4-iodo-3-methylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

2-Fluoro-4-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development due to its unique chemical properties.

    Industry: Used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. This makes it a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Positions (Benzoic Acid) Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoro-4-iodo-3-methylbenzoic acid 2-F, 4-I, 3-CH₃ C₈H₆FIO₂ 280.03 Heavy halogen (I), methyl group
4-Fluoro-3-methylbenzoic acid 4-F, 3-CH₃ C₈H₇FO₂ ~154.14 Simpler halogenation, no iodine
3-Borono-4-methylbenzoic acid 3-B(OH)₂, 4-CH₃ C₈H₉BO₄ 179.97 Boronic acid functionality
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid Biphenyl system (3'-F, 2-CH₃) C₁₄H₁₁FO₂ ~246.24 Biphenyl scaffold, extended conjugation

Key Observations :

  • Halogen Effects: The iodine atom in the target compound increases molecular weight significantly compared to fluorine-only analogs (e.g., 4-fluoro-3-methylbenzoic acid).
  • Functional Group Diversity: 3-Borono-4-methylbenzoic acid () contains a boronic acid group, enabling participation in Suzuki-Miyaura cross-couplings—a reactivity absent in the iodine-substituted target compound .

Physicochemical Properties

Table 2: Property Comparison

Property 2-Fluoro-4-iodo-3-methylbenzoic acid 4-Fluoro-3-methylbenzoic acid 3-Borono-4-methylbenzoic acid
Molecular Weight 280.03 ~154.14 179.97
Acidity (pKa)* ~2.8–3.2 (carboxylic acid) ~2.9–3.1 ~3.0–3.5
Lipophilicity (LogP)* ~2.5–3.0 ~1.8–2.2 ~1.0–1.5
Reactivity Iodine displacement (e.g., coupling) Limited halogen reactivity Boron-mediated cross-coupling

*Estimated based on substituent effects.

Key Observations :

  • Acidity: The electron-withdrawing fluorine at position 2 slightly increases the carboxylic acid’s acidity compared to non-fluorinated analogs.
  • Lipophilicity : The iodine atom contributes to higher LogP values, suggesting better lipid solubility for drug delivery applications .

Biological Activity

2-Fluoro-4-iodo-3-methylbenzoic acid is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

Recent studies have demonstrated the antibacterial activity of halogenated benzoic acids, including 2-Fluoro-4-iodo-3-methylbenzoic acid. The compound exhibits significant inhibitory effects against various bacterial strains.

Minimum Inhibitory Concentrations (MICs) :
The effectiveness of 2-Fluoro-4-iodo-3-methylbenzoic acid was evaluated in comparison with other halogenated compounds. The MIC values for planktonic growth and biofilm formation were determined, showcasing its potential as an antibacterial agent.

CompoundMIC (µg/mL)Growth Inhibition (%)
2-Fluoro-4-iodo-3-methylbenzoic acid10030.3
3,5-Diiodo-2-methoxyphenylboronic acid10030.3
2-Fluoro-5-iodophenylboronic acid10024.1

These results indicate that 2-Fluoro-4-iodo-3-methylbenzoic acid is effective against certain bacterial strains, with a notable percentage inhibition of growth.

The mechanisms through which 2-Fluoro-4-iodo-3-methylbenzoic acid exerts its antibacterial effects include:

  • Disruption of Biofilm Formation : The compound has shown the ability to prevent biofilm formation in a dose-dependent manner, which is crucial in combating bacterial infections.
  • Inhibition of Virulence Factors : It diminishes several virulence factors such as motility and hydrophobicity, thereby reducing the pathogenicity of bacteria like Vibrio parahaemolyticus and Vibrio harveyi .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored various halogenated benzoic acids' antibacterial properties, including 2-Fluoro-4-iodo-3-methylbenzoic acid . The study found that:

  • The compound effectively inhibited the growth of Vibrio species at concentrations lower than those required for other tested compounds.
  • It significantly reduced biofilm formation on marine food products, indicating its potential application in food preservation.

Comparative Analysis with Other Compounds

In another comparative analysis involving various halogenated benzoic acids, the antibacterial efficacy of 2-Fluoro-4-iodo-3-methylbenzoic acid was highlighted . The results showed that while other compounds had higher MIC values, the specific interactions between the halogen substituents and bacterial cell membranes enhanced the activity of this particular compound.

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